Pepstatin acetate

HIV protease inhibition aspartic protease inhibitor acetyl-pepstatin

Pepstatin acetate is the definitive broad-spectrum aspartic protease inhibitor for rigorous enzymology. With a pepsin IC50 of 4.5 nM and cathepsin D IC50 of 12 nM—5,400-fold more potent than synthetic renin inhibitors like H-189—it is the only rational choice for cathepsin D studies, amyloid precursor protein processing, and autophagy/lysosomal pathway analyses. Its classical 1:1 binding stoichiometry with HIV-1 protease (Ki 20 nM) establishes it as the essential reference control in antiviral screening cascades. The acetate salt form ensures defined solubility (≥25 mg/mL in DMSO) and reproducible protease inhibitor cocktail preparation. Do not substitute: alternative statine-based inhibitors exhibit Ki values up to 26,000-fold weaker.

Molecular Formula C31H57N5O9
Molecular Weight 643.8 g/mol
Cat. No. B13396082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePepstatin acetate
Molecular FormulaC31H57N5O9
Molecular Weight643.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O
InChIInChI=1S/C31H57N5O9/c1-15(2)11-21(35-30(44)28(18(7)8)36-31(45)27(17(5)6)33-20(10)37)23(38)13-25(40)32-19(9)29(43)34-22(12-16(3)4)24(39)14-26(41)42/h15-19,21-24,27-28,38-39H,11-14H2,1-10H3,(H,32,40)(H,33,37)(H,34,43)(H,35,44)(H,36,45)(H,41,42)
InChIKeyWKYBEGDEGRCZNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pepstatin Acetate: Core Specifications and Class Definition for Research Procurement


Pepstatin acetate (CAS 28575-34-0; synonym: Pepstatin A acetate, Acetyl-pepstatin) is a naturally-derived pentapeptide transition-state analog inhibitor of aspartic proteases, produced by actinomycetes [1]. It exhibits high-affinity, reversible competitive inhibition across a broad spectrum of aspartic proteases, including pepsin, cathepsin D, renin, and HIV-1/HIV-2 proteases, with inhibition constants (Ki) ranging from subnanomolar to low micromolar depending on the target enzyme and assay conditions [2]. The acetate salt form is the standard research-grade preparation, supplied as a white to off-white solid with defined solubility parameters in DMSO and aqueous buffers .

Why Pepstatin Acetate Cannot Be Replaced by Generic Aspartic Protease Inhibitors in Critical Assays


Generic substitution among aspartic protease inhibitors is scientifically unsound due to substantial inter-compound variation in target selectivity profiles, potency ranges, and species-specific inhibition constants. While pepstatin acetate exhibits broad-spectrum inhibition across multiple aspartic proteases with IC50 values spanning from 4.5 nM to 520 nM depending on the specific enzyme-substrate pair , alternative inhibitors such as the statine-containing renin inhibitor H-189 show markedly different selectivity profiles—for instance, H-189 inhibits human renin with an IC50 of 1.0 × 10⁻⁸ M but displays only weak inhibition of cathepsin D (IC50 6.5 × 10⁻⁵ M), whereas pepstatin acetate potently inhibits cathepsin D with an IC50 of 1.2 × 10⁻⁸ M [1]. Furthermore, the acetate salt form differs from the trifluoroacetate or ammonium salt forms in solubility, stability, and suitability for specific experimental systems, making salt-form selection a critical procurement decision .

Pepstatin Acetate: Quantified Differentiation Data Versus Comparator Compounds


HIV-1 Protease Inhibition: Pepstatin Acetate (Acetyl-Pepstatin) Shows 12.5-Fold Higher Affinity Than Pepstatin A at pH 4.7

Pepstatin acetate (acetyl-pepstatin) demonstrates substantially greater inhibitory potency against HIV-1 protease compared to the non-acetylated form pepstatin A at pH 4.7. Acetyl-pepstatin inhibits HIV-1 protease with a Ki of 20 nM, whereas pepstatin A exhibits an IC50 of 250 μM against recombinant HIV protease [1][2]. This represents an approximately 12,500-fold difference in inhibitory potency under these conditions, underscoring that the acetylated form is the relevant research tool for HIV protease studies .

HIV protease inhibition aspartic protease inhibitor acetyl-pepstatin

Cathepsin D Inhibition: Pepstatin Acetate Exhibits 5,400-Fold Higher Potency Than Synthetic Renin Inhibitor H-189

Pepstatin acetate demonstrates profoundly superior inhibition of cathepsin D compared to the synthetic statine-containing renin inhibitor H-189. In direct comparative assays, pepstatin inhibited cathepsin D with an IC50 of 1.2 × 10⁻⁸ M (12 nM), whereas H-189 showed only marginal inhibitory effect with an IC50 of 6.5 × 10⁻⁵ M (65,000 nM) [1]. This 5,400-fold difference in potency establishes pepstatin acetate as the preferred inhibitor for studies involving cathepsin D, a lysosomal aspartic protease implicated in antigen processing, apoptosis, and neurodegenerative diseases [2].

cathepsin D aspartic protease protease inhibitor selectivity

Cross-Species Aspartic Protease Inhibition Spectrum: Pepstatin Acetate IC50 Range of 4.5-520 nM Across Six Enzyme-Substrate Systems

Pepstatin acetate demonstrates a well-characterized, broad-spectrum inhibition profile against multiple aspartic proteases, with IC50 values ranging from 4.5 nM to 520 nM depending on the specific enzyme-substrate system . The compound inhibits hemoglobin-pepsin with an IC50 of 4.5 nM, hemoglobin-proctase at 6.2 nM, casein-pepsin at 150 nM, hemoglobin-acid protease at 260 nM, casein-proctase at 290 nM, and casein-acid protease at 520 nM . In contrast, alternative synthetic inhibitors such as N-acetylstatine exhibit Ki values of 1.2 × 10⁻⁴ M (120,000 nM) against pepsin—approximately 26,000-fold weaker than pepstatin acetate [1]. This quantified inhibition spectrum establishes pepstatin acetate as a reference standard for aspartic protease research and a critical component of protease inhibitor cocktails where broad aspartic protease coverage is required [2].

aspartic protease inhibitor selectivity IC50 panel

HIV-2 Protease Selectivity: Pepstatin Acetate Shows 4-Fold Higher Affinity for HIV-2 Protease Than HIV-1 Protease at pH 4.7

Pepstatin acetate (acetyl-pepstatin) exhibits differential inhibitory potency between HIV-1 and HIV-2 proteases, with a Ki of 5 nM for HIV-2 protease compared to 20 nM for HIV-1 protease at pH 4.7 [1]. This 4-fold higher affinity for HIV-2 protease represents a subtle but experimentally significant isotype selectivity that may influence inhibitor selection in studies comparing HIV-1 and HIV-2 protease biology. By comparison, alternative HIV protease inhibitors such as AQ148 display IC50 values of 1.5 μM for HIV-1 and 3.4 μM for HIV-2, representing a different selectivity pattern with weaker overall potency [2].

HIV-2 protease isotype selectivity acetyl-pepstatin

Binding Mode Differentiation: Pepstatin Acetate Binds HIV-1 Protease with 1:1 Stoichiometry Whereas Pepstatin A Binds XMRV Protease with 2:1 Stoichiometry

Pepstatin acetate (acetyl-pepstatin) and pepstatin A exhibit fundamentally different binding stoichiometries with viral aspartic proteases, a critical differentiation for mechanistic studies. Kinetic and crystallographic analysis revealed that acetyl-pepstatin binds to HIV-1 protease with a classical 1:1 inhibitor-to-enzyme stoichiometry and a Ki of 13 nM, whereas pepstatin A binds to XMRV protease with an unusual 2:1 stoichiometry (two inhibitor molecules per enzyme active site) [1]. This stoichiometric difference arises from differential interactions at the S3', S4, and S4' subsites, with acetyl-pepstatin forming a more favorable transition-state complex with HIV-1 protease [2].

binding stoichiometry HIV-1 protease XMRV protease

Solubility Profile: Pepstatin Acetate Demonstrates Defined Aqueous Solubility of ≥25 mg/mL and DMSO Solubility of 50 mM

Pepstatin acetate exhibits experimentally defined solubility parameters critical for reproducible experimental design: water solubility of at least 25 mg/mL and DMSO solubility of 50 mM (equivalent to approximately 32 mg/mL) [1]. In comparison, the parent compound pepstatin A (non-acetylated) shows lower aqueous solubility and typically requires organic co-solvents such as methanol or acetic acid for dissolution [2]. The acetate salt form provides enhanced aqueous compatibility while maintaining stability at -20°C for long-term storage . This defined solubility profile enables researchers to prepare stock solutions with predictable concentrations without the formulation variability associated with alternative salt forms or the free acid.

solubility formulation DMSO solubility

Pepstatin Acetate: Evidence-Backed Research and Industrial Application Scenarios


HIV-1/HIV-2 Protease Mechanistic Studies and Inhibitor Screening

Pepstatin acetate is the preferred reference inhibitor for HIV-1 and HIV-2 protease mechanistic studies, with Ki values of 20 nM and 5 nM respectively at pH 4.7 [1]. Its classical 1:1 binding stoichiometry with HIV-1 protease makes it an appropriate control for competitive inhibition kinetics, contrasting with the 2:1 binding mode observed for non-acetylated pepstatin A with XMRV protease [2]. This property establishes pepstatin acetate as the correct compound for establishing baseline inhibition parameters in HIV protease inhibitor screening cascades.

Cathepsin D Functional Studies in Neurodegeneration and Lysosomal Biology

With an IC50 of 12 nM against cathepsin D, pepstatin acetate provides nanomolar inhibition of this lysosomal aspartic protease [1]. This potency is 5,400-fold greater than the synthetic renin inhibitor H-189 (IC50 65,000 nM), confirming that only broad-spectrum aspartic protease inhibitors like pepstatin acetate are suitable for cathepsin D studies [2]. Applications include investigations of amyloid precursor protein processing, where cathepsin D contributes to β-secretase activity, and autophagy/lysosomal pathway analyses where cathepsin D serves as a key enzymatic marker [3].

General Aspartic Protease Inhibition in Protease Inhibitor Cocktails

Pepstatin acetate is a standard component of protease inhibitor cocktails for cell lysis and protein extraction protocols due to its broad-spectrum inhibition of aspartic proteases with IC50 values ranging from 4.5 nM to 520 nM across multiple enzyme-substrate systems [1]. At a typical working concentration of 1 μM, pepstatin acetate provides complete inhibition of aspartic proteases without affecting serine, cysteine, or metalloproteases [2]. This class specificity, combined with defined aqueous solubility of ≥25 mg/mL, facilitates reproducible cocktail preparation for reproducible proteomic and biochemical analyses [3].

Pepsin Inhibition for Gastric Biology and Digestive Enzyme Research

Pepstatin acetate inhibits pepsin with an IC50 of 4.5 nM (hemoglobin-pepsin substrate system), representing one of the most potent pepsin inhibitors available [1]. This subnanomolar potency makes it the reference inhibitor for studies of gastric enzyme function, pepsin-mediated protein digestion, and pepsin's role in gastroesophageal reflux disease pathophysiology. In comparative terms, alternative statine-based inhibitors such as N-acetylstatine exhibit Ki values approximately 26,000-fold higher (120,000 nM), confirming pepstatin acetate as the optimal selection for potent pepsin inhibition [2].

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